Regioisomeric Impact on Physical Form and Downstream Processing: A Comparison of Melting Points
The melting point of 4-Bromo-3-fluorophenylacetonitrile is 46-48°C . In contrast, its regioisomer, 4-Bromo-2-fluorophenylacetonitrile (CAS 114897-91-5), has a significantly higher melting point of 52.8-53.0°C . This lower melting point for the target compound directly influences its physical form at typical laboratory and process temperatures (20-25°C), where it is a low-melting solid or semi-solid. This property can simplify handling during certain large-scale operations (e.g., liquid transfer, dissolution) compared to the higher-melting isomer, which remains a crystalline solid requiring different handling techniques. The difference in melting points is a direct consequence of the altered crystal lattice energy due to the change in fluorine substitution pattern [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 46-48 °C |
| Comparator Or Baseline | 4-Bromo-2-fluorophenylacetonitrile: 52.8-53.0 °C |
| Quantified Difference | 6.8 - 5.0 °C lower |
| Conditions | Standard laboratory conditions (760 mmHg) |
Why This Matters
This difference is critical for process chemists selecting an intermediate for multi-step synthesis, as it directly impacts crystallization protocols, purification strategies, and the ease of material transfer in a pilot plant or manufacturing setting.
- [1] Molbase. 2-氟-4-溴苯乙腈. Physical Property Data. 2026. View Source
